Teniposide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.9 mg/L at 25 °C /Estimated/

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Cell Death Induction

Teniposide belongs to a class of drugs known as topoisomerase II inhibitors. These drugs work by interfering with the enzyme topoisomerase II, which is crucial for DNA replication and cell division. Teniposide binds to the enzyme, preventing it from separating intertwined DNA strands. This leads to DNA damage and ultimately triggers cell death through a process called apoptosis [].

Understanding the specific mechanisms by which teniposide induces cell death is an active area of research. Scientists are investigating the role of various signaling pathways and cellular factors in teniposide-mediated apoptosis []. This knowledge helps researchers develop strategies to improve the effectiveness of teniposide-based cancer therapies.

Drug Delivery and Combination Therapies

Teniposide has limitations, including poor water solubility and potential for severe side effects. Researchers are exploring ways to improve drug delivery and reduce toxicity. This includes developing novel formulations like nanoparticles that enhance teniposide's bioavailability and target specific cancer cells [].

Another area of research focuses on combining teniposide with other chemotherapeutic agents or therapeutic modalities. By combining teniposide with drugs that work through different mechanisms, researchers aim to achieve synergistic effects and improve treatment outcomes [].

Exploring Teniposide's Efficacy in Different Cancers

While teniposide is already used in some cancer treatment regimens, ongoing research is evaluating its effectiveness in various types of cancer. This includes studies on its potential role in treating acute lymphoblastic leukemia, acute myeloid leukemia, lymphomas, and certain solid tumors [].

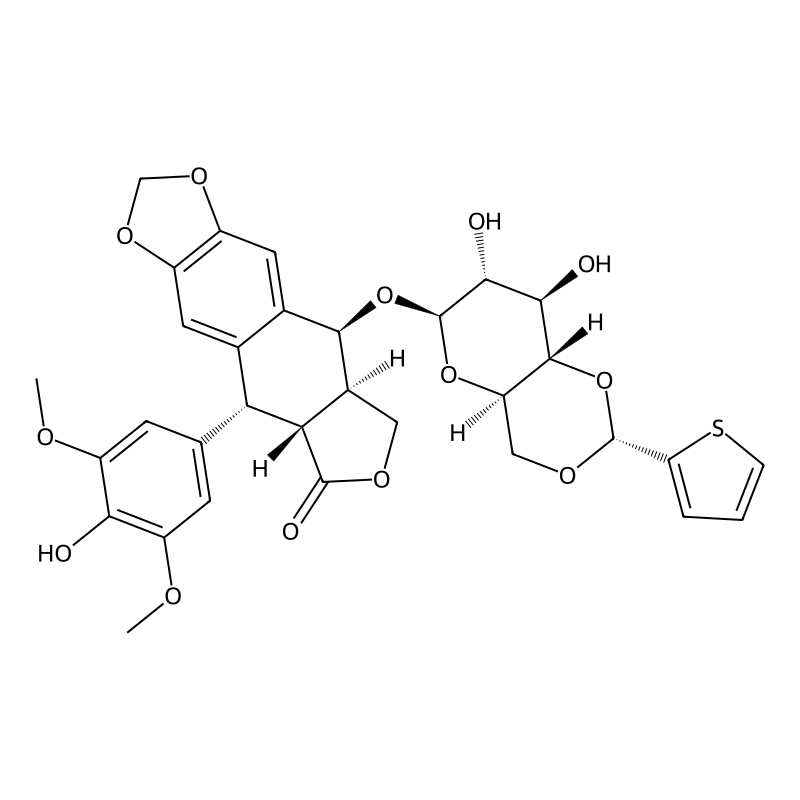

Teniposide is a semisynthetic derivative of podophyllotoxin, primarily used as a cytotoxic agent in chemotherapy. Its chemical structure is characterized by the formula and a molecular weight of approximately 656.66 g/mol. The compound is recognized for its phase-specific activity, particularly in the late S and early G2 phases of the cell cycle, where it inhibits cell mitosis by inducing DNA breaks and cross-links . Teniposide is typically administered intravenously and is known under trade names such as Vumon.

Teniposide acts as a topoisomerase II inhibitor. Topoisomerase II is an enzyme involved in DNA replication and cell division. Teniposide binds to the topoisomerase II-DNA complex, preventing the enzyme from re-ligating DNA strands after it facilitates their temporary separation during replication. This results in DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells [].

The synthesis of teniposide involves the reaction of etoposide with 2-thiophene carboxaldehyde, utilizing zinc chloride as a catalyst . The resulting compound exhibits unique chemical properties, including high lipophilicity with a partition coefficient value (octanol/water) around 100, making it insoluble in water and ether but soluble in acetone and dimethylformamide .

The primary mechanism of action for teniposide involves its interaction with DNA topoisomerase II. It forms a complex with the enzyme and DNA, leading to single- and double-stranded breaks in the DNA. This action stabilizes the transient covalent intermediate formed between the enzyme and DNA, thereby preventing DNA repair and ultimately causing cell death .

Teniposide exhibits a broad spectrum of antitumor activity against various malignancies, particularly hematologic cancers such as acute lymphoblastic leukemia. Its cytotoxic effects are dose-dependent, primarily linked to the number of double-stranded DNA breaks induced in cells. Unlike many other chemotherapeutic agents, teniposide does not intercalate into DNA but rather inhibits topoisomerase II activity .

The drug has been shown to be effective against tumor cells that have developed resistance to other chemotherapeutic agents like cisplatin and doxorubicin. Its selectivity for cancer cells arises from elevated levels of topoisomerase II in malignant cells compared to normal cells .

The synthesis of teniposide can be summarized as follows:

- Starting Material: Etoposide.

- Reagent: 2-Thiophene carboxaldehyde.

- Catalyst: Zinc chloride.

- Reaction Conditions: The reaction typically requires controlled conditions to ensure proper formation of the desired compound.

This method allows for the efficient production of teniposide while maintaining its cytotoxic properties .

Teniposide is primarily used in oncology for treating refractory childhood acute lymphoblastic leukemia. It is often administered as part of combination chemotherapy regimens due to its potent antitumor effects. Additionally, it has been investigated for use in various solid tumors and other hematologic malignancies .

Teniposide shares structural similarities with several other compounds derived from podophyllotoxin. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Etoposide | Similar structure | Inhibits topoisomerase II | Various cancers |

| Podophyllotoxin | Parent compound | Inhibits topoisomerase II | Antiviral/antitumor |

| Amsacrine | Different structure | Topoisomerase II inhibitor | Leukemias |

Uniqueness of Teniposide:

- Teniposide differs from etoposide by having a thenylidene group on the glucopyranoside ring.

- It exhibits greater cellular uptake compared to etoposide, resulting in higher accumulation within cancer cells and enhanced cytotoxicity.

- Teniposide's specific action during late S or early G2 phases makes it particularly effective against certain resistant cancer cell lines .

Origins in Podophyllotoxin Research

The story of teniposide begins with podophyllotoxin, a cytotoxic lignan first isolated in 1880 from Podophyllum peltatum (American mayapple) by Valerian Podwyssotzki. Traditional use of Podophyllum extracts for medicinal purposes, including wart removal and laxative effects, dates to ancient civilizations, but its potential in cancer therapy emerged in the mid-20th century. Initial studies revealed podophyllotoxin’s antimitotic activity via tubulin polymerization inhibition, but its systemic toxicity limited clinical utility.

Semisynthetic Derivatives and Clinical Translation

In the 1960s, researchers at Sandoz Pharmaceuticals (now Novartis) pioneered structural modifications to reduce toxicity while retaining anticancer properties. By replacing the hydroxyl group at the C4 position with a glucopyranoside moiety and introducing a thiophene ring, they synthesized teniposide (VM-26) and its analog etoposide (VP-16). These derivatives shifted the mechanism from tubulin disruption to topoisomerase II inhibition, mitigating neurotoxicity and myelosuppression. Phase I trials in the 1970s confirmed teniposide’s efficacy in pediatric ALL, leading to its global approval and adoption in combination therapies.

Teniposide synthesis represents a sophisticated example of semi-synthetic drug development, where naturally occurring podophyllotoxin serves as the foundation for creating more potent and selective therapeutic agents. The compound is systematically derived through carefully orchestrated chemical transformations that introduce specific structural modifications while preserving the essential pharmacophoric elements [1] [2] [3].

The semi-synthetic approach begins with 4'-demethylepipodophyllotoxin, itself derived from naturally occurring podophyllotoxin extracted from Podophyllum species [1]. This starting material undergoes sequential protection, glycosylation, and functional group modification to yield the final teniposide structure. The derivatization pathway involves multiple discrete chemical transformations, each requiring precise control of reaction conditions to maintain stereochemical integrity and prevent degradation of sensitive structural elements [4] [5].

Key Reaction Mechanisms in Thenylidene Group Incorporation

The incorporation of the characteristic thenylidene group represents the final and defining step in teniposide synthesis. This transformation involves the reaction between 4'-demethylepipodophyllotoxin-β-D-glucopyranoside (intermediate 1) and 2-thiophene carboxaldehyde in the presence of anhydrous zinc chloride as catalyst [6] [7]. The reaction proceeds through formation of a cyclic acetal structure, where the thiophene ring becomes incorporated into a heterocyclic bridge connecting the 4 and 6 positions of the glucose moiety [4] [8].

The mechanism involves initial coordination of zinc chloride to the carbonyl oxygen of 2-thiophene carboxaldehyde, activating the aldehyde toward nucleophilic attack by the hydroxyl groups at positions 4 and 6 of the glucose ring [6]. This Lewis acid activation facilitates the formation of a hemiacetal intermediate, which subsequently cyclizes through intramolecular nucleophilic substitution to form the characteristic thenylidene bridge [4]. The zinc chloride catalyst serves dual roles: activating the aldehyde electrophile and stabilizing the developing positive charge during the cyclization process [9].

The stereoselectivity of this transformation is crucial, as only the R-configuration of the thenylidene bridge yields the therapeutically active teniposide isomer [6]. This selectivity arises from the conformational constraints imposed by the existing stereochemistry of the glucose moiety and the spatial requirements for effective zinc coordination [4]. Temperature control during this reaction is critical, with optimal conditions maintained at 25-30°C under anhydrous nitrogen atmosphere to prevent competitive hydrolysis reactions [4].

Catalytic Processes in Glycosidic Bond Formation

The formation of glycosidic bonds in teniposide synthesis involves sophisticated catalytic mechanisms that ensure both regiochemical and stereochemical control. The initial glycosidic linkage between the epipodophyllotoxin aglycone and glucose is established through Lewis acid-catalyzed glycosylation using specially activated glucose donors [10].

Traditional methodology employs boron trifluoride etherate as the Lewis acid catalyst, facilitating the coupling between 4'-carbobenzoxy-4'-demethylepipodophyllotoxin and appropriately protected glucose derivatives [10]. The mechanism involves initial coordination of the Lewis acid to the anomeric oxygen of the glucose donor, creating an electrophilic glycosyl cation intermediate. This activated species undergoes nucleophilic attack by the phenolic hydroxyl group of the epipodophyllotoxin acceptor, establishing the β-glycosidic linkage with high stereoselectivity [10].

A revolutionary advancement in this area involves the development of novel one-step deprotection methodologies using alkali carbonates as catalysts [4]. This approach employs sodium carbonate, potassium carbonate, or lithium carbonate to simultaneously remove both acetyl and benzyloxycarbonyl protecting groups from compound 2 (2,3,4,6-tetra-O-acetyl-4'-benzyloxycarbonyl-4'-demethylepipodophyllotoxin-β-D-glucopyranose) [4]. The mechanism involves nucleophilic attack by carbonate anions on the carbonyl carbons of both acetyl esters and the carbobenzoxy carbamate, followed by spontaneous decarboxylation to yield the fully deprotected intermediate 1 [4].

This novel catalytic process operates under remarkably mild conditions, requiring only temperatures between -5°C and 25°C in alcoholic solution [4]. The reaction proceeds through initial formation of mixed carbonate-ester intermediates, which rapidly decompose to yield the desired deprotected product and carbon dioxide. The driving force for this transformation is the formation of stable carbonate species and the elimination of carbon dioxide gas [4].

Industrial-Scale Manufacturing Methodologies

Industrial production of teniposide requires scalable synthetic methodologies that maintain product quality while achieving economic viability. The manufacturing process has evolved significantly from early multi-step protocols to current streamlined approaches that emphasize efficiency and yield optimization [4] [11] [12].

Traditional industrial methodology involves a two-step process beginning with zinc acetate-catalyzed deacetylation of compound 2, followed by palladium-catalyzed hydrogenolysis to remove the carbobenzoxy protecting group [4]. This approach, while chemically sound, suffers from several limitations including low overall yields (less than 40%), extended reaction times (20+ hours for the first step), and the requirement for expensive palladium catalyst in the second step [4].

Contemporary industrial approaches have adopted the novel one-step deprotection methodology utilizing alkali carbonate catalysts [4]. This process offers significant advantages for large-scale production, including simplified equipment requirements, reduced processing time (16 hours total versus 30+ hours for traditional methods), elimination of expensive palladium catalyst, and substantially improved yields (72-89% versus 39% for traditional methods) [4].

The industrial implementation involves dissolution of compound 2 in methanol (typically 3 liters per 130 grams of starting material), followed by addition of anhydrous sodium carbonate (20 grams) at controlled temperature [4]. The reaction mixture is maintained at 0-25°C with vigorous stirring for 16 hours. Work-up involves filtration to remove inorganic salts, acidification with 10% acetic acid in methanol to neutralize excess base, followed by concentration and recrystallization from acetone-water mixtures [4].

Scale-up considerations include effective heat transfer design to maintain uniform temperature during the exothermic neutralization step, efficient mixing systems to ensure homogeneous catalyst distribution, and specialized filtration equipment to handle the large volumes of inorganic by-products generated during the process [4]. The simplified purification protocol eliminates multiple extraction and washing steps required in traditional methods, significantly reducing both processing time and solvent consumption [4].

The final step involving thenylidene group incorporation is conducted using anhydrous zinc chloride in 2-thiophene carboxaldehyde as both reactant and solvent [4]. This approach minimizes solvent requirements while ensuring anhydrous conditions essential for optimal catalyst performance. Industrial reactors for this step require inert atmosphere capabilities and efficient temperature control systems to maintain the narrow optimal temperature range of 25-30°C [4].

Quality Control Parameters and Analytical Validation

Comprehensive quality control protocols are essential for ensuring the identity, purity, and potency of teniposide in pharmaceutical manufacturing. Analytical validation encompasses multiple orthogonal techniques to provide complete characterization of the drug substance and monitoring of critical quality attributes throughout the manufacturing process [13] [14] [15].

High-performance liquid chromatography represents the primary analytical method for teniposide quantification and purity assessment [13] [14]. Validated HPLC methodologies employ reversed-phase chromatography using phenyl or octadecylsilane stationary phases with mobile phases comprising acetonitrile and aqueous buffer systems [13] [14]. Critical validation parameters include linearity over the range 0.05-50 μg/mL with correlation coefficients ≥ 0.995, precision with coefficients of variation < 10% for intra-day and < 13% for inter-day measurements, and accuracy within 95-105% recovery [13] [14].

Detection is accomplished using ultraviolet spectrophotometry at 240 nm primary wavelength and 286 nm secondary wavelength, providing characteristic absorption profiles for identity confirmation [14] [16]. For enhanced sensitivity in biological matrix analysis, electrochemical detection methods achieve lower limits of quantification down to 20 ng/mL in plasma, urine, and cerebrospinal fluid [13]. Alternative detection approaches include fluorescence spectroscopy using excitation at 220 nm and emission at 330 nm, particularly valuable for biological sample analysis where selectivity is paramount [16].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through comprehensive analysis of 1H and 13C spectra [17] [18] [19]. Proton NMR reveals characteristic signals for aromatic protons in the benzodioxole and thiophene rings, sugar protons showing complex coupling patterns consistent with β-D-glucose configuration, and methoxy groups appearing as sharp singlets [17]. Carbon-13 NMR provides detailed information about the carbon framework, enabling confirmation of stereochemistry and detection of structural impurities [19].

Mass spectrometric analysis confirms molecular weight through detection of the molecular ion [M+H]+ at m/z 657.7, consistent with the molecular formula C32H32O13S [17]. Fragmentation patterns provide additional structural information, with characteristic losses corresponding to the glucose moiety and thiophene substituent [17]. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation for unambiguous identification [17].

Optical rotation measurements provide stereochemical verification, with authentic teniposide exhibiting [α]D20 = -107° in chloroform-methanol (9:1) solution [6]. This parameter serves as a critical quality control check for stereochemical purity and can detect the presence of epimeric impurities that might arise during synthesis [6].

Infrared spectroscopy identifies characteristic functional groups including lactone carbonyl stretching around 1760 cm-1, aromatic C=C stretching in the 1600-1500 cm-1 region, and glycosidic C-O stretching in the 1200-1000 cm-1 range [6]. These spectral features provide rapid fingerprint identification and can detect the presence of related impurities or degradation products [6].

Comprehensive impurity profiling employs gradient HPLC methods capable of separating and quantifying related substances including starting materials, synthetic intermediates, and degradation products [13] [14]. Critical impurities monitored include residual epipodophyllotoxin precursors, partially deprotected intermediates, and oxidative degradation products that may form during storage [13].

Residual solvent analysis utilizes gas chromatographic methods to quantify potentially harmful solvents used during synthesis, including methanol, acetone, and dichloromethane [20]. International Council for Harmonisation guidelines specify acceptable limits for these solvents based on toxicological considerations [20].

Analytical method validation follows International Council for Harmonisation Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness [21] [20]. System suitability parameters include theoretical plates ≥ 2000, tailing factor ≤ 2.0, resolution ≥ 2.0 between critical peak pairs, and relative standard deviation ≤ 1% for retention time and peak area measurements from six replicate injections [21].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Teniposide is indicated, in combination with other approved anticancer agents, for induction therapy of refractory childhood acute lymphocytic (lymphoblastic) leukemia. /Included in US product labeling/

Teniposide is indicated as a single agent or in combination for therapy of refractory non-Hodgkin's lymphoma. /NOT included in US product labeling/

Teniposide is indicated as a single agent or in combination for therapy of refractory neuroblastoma. /NOT included in US product labeling/

Pharmacology

Teniposide is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. Teniposide forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01C - Plant alkaloids and other natural products

L01CB - Podophyllotoxin derivatives

L01CB02 - Teniposide

Mechanism of Action

It is an inhibitor of DNA topoisomerase II enzymes: Teniposide is a DNA topoisomerase II poison that has been shown to promote DNA cleavage, with a strong preference for a C or T at position -1. Most of the mutational events reported in mammalian cells, including point mutations, chromosomal deletions and exchanges and aneuploidy, can be explained by this activity. Teniposide does not inhibit bacterial topoisomerases and may not mutate bacterial cells by the same mechanism as mammalian cells. Unlike many other DNA topoisomerase II poisons, teniposide does not bind to DNA, either covalently or by intercalation. Instead, it appears to interact directly with the DNA topoisomerase II enzyme.

... The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. Teniposide has been shown to induce single-stranded DNA breaks; the drug also induces double-stranded DNA breaks and DNA-protein cross links. ... Teniposide appears to be cell cycle specific, inducing G2-phase arrest and preferentially killing cells in the G2 and late S phases.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

Pictograms

Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

10.3 mL/min/m2

Teniposide was detected in intracerebral tumors at concentrations of 0.05-1.12 ug/g tissue in 11 patients given 100-150 mg/sq m teniposide 1.5-3 hr before tumor resection. The concentrations in adjacent normal brain tissue were low (< 0.9 ug/g tissue) in three patients and undetectable (< 0.05 ug/g tissue) in the others

Teniposide was detected in one patient who died three days after a cumulative intravenous dose of 576 mg, the highest concentrations occurring in the spleen, prostate, heart, large bowel, liver and pancreas.

It is not known whether teniposide is distributed into breast milk.

Elimination: Renal: 4 to 12% of a dose as unchanged teniposide. In a study of tritium-labeled teniposide in adults, 44% of the radiolabel (parent compound and metabolites) was recovered in urine within 120 hours after dosing. Fecal: 0 to 10% of a dose.

For more Absorption, Distribution and Excretion (Complete) data for TENIPOSIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

In children given teniposide, the main metabolite in serum and urine was reported to be the hydroxy acid, formed by opening of the lactone ring; the cis-isomer, which may be a degradation product formed during storage, was also detected. The aglycone, formed by loss of the glucopyranoside moiety, was not detected (Evans et al., 1982). The hydroxy acid has not been found in plasma or urine in other studies with high doses of teniposide, and no changes in the measured concentration of teniposide in these samples was found after incubation with glucuronidase, indicating formation of little or none of the proposed glucuronide metabolites (Holthuis et al., 1987). In another study, however, 6% of the administered dose of teniposide was excreted in the urine as parent drug over 24 h, and a further 8% as a proposed aglycone glucuronide, which was not formally identified.

In general, the effects of teniposide in mammalian cells in vitro occurred in the absence of exogenous metabolic activation. Various metabolic species of teniposide have been identified, but their mutagenic properties have not been studied.

Teniposide has known human metabolites that include Teniposide catechol.

Wikipedia

Drug Warnings

There currently is insufficient experience with teniposide therapy in patients with impaired renal and/or hepatic function to make specific recommendations for dosage adjustment. However, the possibility that adjustment in teniposide dosage may be necessary in such patients should be considered.

The major and dose-limiting adverse effect of teniposide is hematologic toxicity. Myelosuppression, which is dose related, can be severe when teniposide is used in combination with other chemotherapeutic agents for the treatment of acute lymphocytic leukemia (ALL). Early onset of profound myelosuppression with delayed recovery can be expected when using the doses and schedules of teniposide necessary for the treatment of refractory ALL, since bone marrow hypoplasia is a desired endpoint of therapy. Severe myelosuppression with resulting infection and bleeding may occur in patients receiving the drug. Infection and bleeding have occurred in about 12 and 5%, respectively, of pediatric patients receiving teniposide monotherapy.

Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for TENIPOSIDE (18 total), please visit the HSDB record page.

Biological Half Life

Terminal half life: 5 hours. NOTE: Plasma teniposide concentrations decline biexponentially following intravenous infusion.

It has a multiphasic pattern of clearance from plasma. After distribution, half lives of 4 hours and 10 to 40 hours are observed.

Use Classification

Methods of Manufacturing

... Semisenthythic glycoside derivative of podophyllotoxin.

Preparation: A. Von Wartburg, ZA 6607585; C. Keeler-Juslen et al, US 3524844 (1968, 1970 both to Sandoz

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Interactions

Dates

2: Nguyen TT, Jung SJ, Kang HK, Kim YM, Moon YH, Kim M, Kim D. Production of rubusoside from stevioside by using a thermostable lactase from Thermus thermophilus and solubility enhancement of liquiritin and teniposide. Enzyme Microb Technol. 2014 Oct;64-65:38-43. doi: 10.1016/j.enzmictec.2014.07.001. Epub 2014 Jul 11. PubMed PMID: 25152415.

3: Sun YC, Wang J, Guo CC, Sai K, Wang J, Chen FR, Yang QY, Chen YS, Wang J, To TS, Zhang ZP, Mu YG, Chen ZP. MiR-181b sensitizes glioma cells to teniposide by targeting MDM2. BMC Cancer. 2014 Aug 25;14:611. doi: 10.1186/1471-2407-14-611. PubMed PMID: 25151861; PubMed Central PMCID: PMC4155117.

4: Wu JJ, Wang XH, Li L, Li X, Zhang L, Sun ZC, Fu XR, Ma W, Chang Y, Zhang XD, Han LJ, Zhang MZ. Fotemustine, teniposide and dexamethasone in treating patients with CNS lymphoma. Asian Pac J Cancer Prev. 2014;15(11):4733-8. PubMed PMID: 24969912.

5: Mack F, Schäfer N, Kebir S, Stuplich M, Schaub C, Niessen M, Scheffler B, Herrlinger U, Glas M. Carmustine (BCNU) plus Teniposide (VM26) in recurrent malignant glioma. Oncology. 2014;86(5-6):369-72. doi: 10.1159/000360295. Epub 2014 Jun 18. PubMed PMID: 24942787.

6: Li WQ, Yu HY, Li YM, Wang X, He J, Yan HZ, Yang DH, Wu XJ, Hou LJ, Liu HM, Xia CY, Lu YC. Higher LRRFIP1 expression in glioblastoma multiforme is associated with better response to teniposide, a type II topoisomerase inhibitor. Biochem Biophys Res Commun. 2014 Apr 18;446(4):1261-7. doi: 10.1016/j.bbrc.2014.03.105. Epub 2014 Mar 29. PubMed PMID: 24690174.

7: Thiepold AL, Lemercier S, Franz K, Atta J, Sulzbacher A, Steinbach JP, Rieger J. Prophylactic use of pegfilgrastim in patients treated with a nitrosourea and teniposide for recurrent glioma. Pharmacotherapy. 2014 Jun;34(6):633-42. doi: 10.1002/phar.1409. Epub 2014 Mar 11. PubMed PMID: 24619825.

8: Zhang Z, Ma L, Jiang S, Liu Z, Huang J, Chen L, Yu H, Li Y. A self-assembled nanocarrier loading teniposide improves the oral delivery and drug concentration in tumor. J Control Release. 2013 Feb 28;166(1):30-7. doi: 10.1016/j.jconrel.2012.12.018. Epub 2012 Dec 20. PubMed PMID: 23266449.

9: Mo L, Hou L, Guo D, Xiao X, Mao P, Yang X. Preparation and characterization of teniposide PLGA nanoparticles and their uptake in human glioblastoma U87MG cells. Int J Pharm. 2012 Oct 15;436(1-2):815-24. doi: 10.1016/j.ijpharm.2012.07.050. Epub 2012 Jul 28. PubMed PMID: 22846410.

10: He S, Cui Z, Mei D, Zhang H, Wang X, Dai W, Zhang Q. A cremophor-free self-microemulsified delivery system for intravenous injection of teniposide: evaluation in vitro and in vivo. AAPS PharmSciTech. 2012 Sep;13(3):846-52. doi: 10.1208/s12249-012-9809-0. Epub 2012 May 30. PubMed PMID: 22644709; PubMed Central PMCID: PMC3429691.